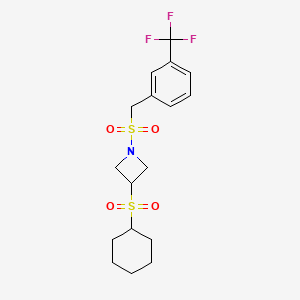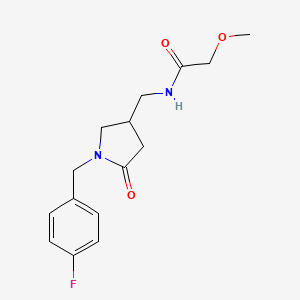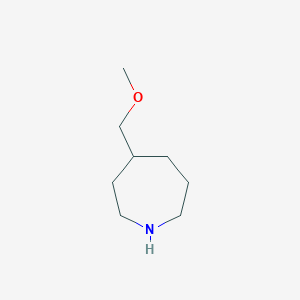
4-(Methoxymethyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)azepane is a chemical compound with the CAS Number: 1141379-86-3 . It has a molecular weight of 143.23 . The compound is in liquid form .
Synthesis Analysis
The synthesis of complex azepanes like this compound can be achieved from simple nitroarenes by photochemical dearomative ring expansion. This process is centered on the conversion of the nitro group into a singlet nitrene . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system . A following hydrogenolysis provides the azepanes in just two steps .Molecular Structure Analysis
The IUPAC name for this compound is the same, and its InChI Code is 1S/C8H17NO/c1-10-7-8-3-2-5-9-6-4-8/h8-9H,2-7H2,1H3 . The InChI key is OFCJPUHUYWBTIH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 143.23 . The storage temperature is 4 degrees .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
4-(Methoxymethyl)azepane derivatives have been studied for their potential in inhibiting protein kinases such as protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives, particularly azepane-based compounds, have shown promise in in vitro studies for their inhibitory activity and plasma stability, making them potentially valuable in the development of new therapeutic agents (Breitenlechner et al., 2004).
Synthesis and Stereochemistry
The asymmetric synthesis of substituted azepanes, including this compound, has been achieved through a sequence involving lithiation-conjugate additions. This process allows for the creation of structurally diverse azepane derivatives, which can be used in various scientific applications, including drug development (Lee & Beak, 2006).
Chemical Reactions and Synthesis
Research into the reaction of 2-methoxy-3H-azepines, closely related to this compound, has led to the efficient synthesis of 2H-azepine derivatives. These reactions provide insights into the chemical behavior of azepanes and their potential for creating novel compounds in organic chemistry (Cordonier et al., 2005).
Ionic Liquid Applications
Azepanes have been used to synthesize a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, exhibit properties like high conductivity and wide electrochemical windows, suggesting potential applications in green chemistry and materials science (Belhocine et al., 2011).
Safety and Hazards
The safety information for 4-(Methoxymethyl)azepane includes several hazard statements: H227, H302, H314, H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Zukünftige Richtungen
The synthesis of functionalized nitrogen heterocycles like 4-(Methoxymethyl)azepane is integral to discovering, manufacturing, and evolving high-value materials . The seven-membered azepane is essentially absent in medicinal chemistry libraries, leaving open a substantial area of three-dimensional chemical space . Therefore, the development of effective strategies for the synthesis of azepanes could open up new possibilities in the field of medicinal chemistry .
Eigenschaften
IUPAC Name |
4-(methoxymethyl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-7-8-3-2-5-9-6-4-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCJPUHUYWBTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

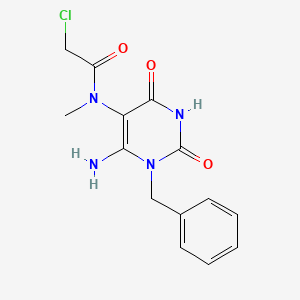
![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)
![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)


![N-[[3-(3-Methylphenyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2834944.png)
![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)
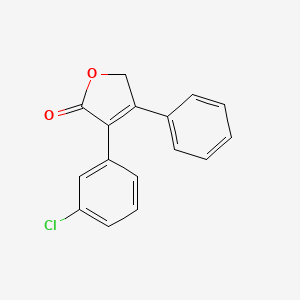
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B2834947.png)
![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)
